2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
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Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a complex organic compound with a molecular formula of C22H15BrClN3O2S and a molecular weight of 500.805 g/mol . This compound is part of a class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and chlorophenyl positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that it may have anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with kinases and other signaling proteins .
Comparison with Similar Compounds
When compared to other similar compounds, 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide stands out due to its unique combination of bromophenyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties. Similar compounds include:
- 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
- 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
These compounds share a similar quinazolinone core but differ in the substituents attached to the phenyl rings, which can significantly affect their reactivity and biological activity.
Properties
Molecular Formula |
C22H15BrClN3O2S |
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Molecular Weight |
500.8 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C22H15BrClN3O2S/c23-14-5-11-17(12-6-14)27-21(29)18-3-1-2-4-19(18)26-22(27)30-13-20(28)25-16-9-7-15(24)8-10-16/h1-12H,13H2,(H,25,28) |
InChI Key |
UXUBSKLFPVTBHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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